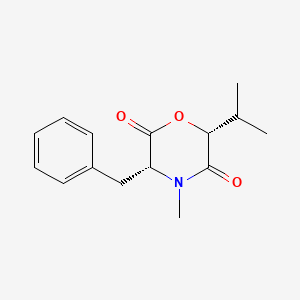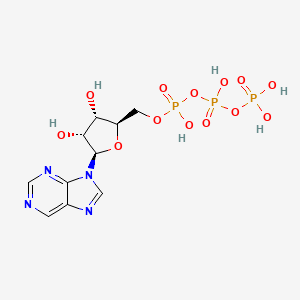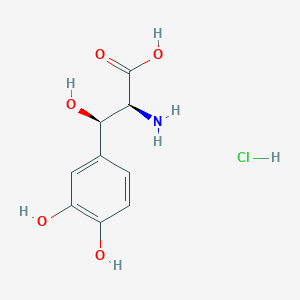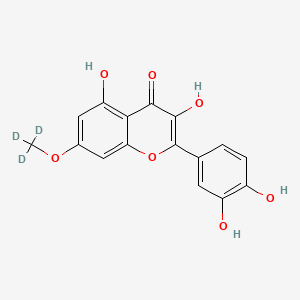
Rhamnetin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnetin-d3 is a deuterated form of rhamnetin, a naturally occurring flavonoid. Rhamnetin (2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one) is a secondary metabolite found in various plants and fruits. It is known for its diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antiviral, and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rhamnetin-d3 typically involves the deuteration of rhamnetin. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents under controlled conditions. The process ensures high purity and yield of the deuterated compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: Rhamnetin-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Rhamnetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the behavior of deuterated compounds.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of new drugs and as a standard in analytical chemistry.
Mécanisme D'action
Rhamnetin-d3 exerts its effects through various molecular targets and pathways. It is known to:
Inhibit oxidative stress: By reducing the concentration of free radicals and increasing the expression of antioxidant enzymes.
Modulate inflammatory pathways: By inhibiting the release of pro-inflammatory cytokines such as interleukin-6 and nitric oxide.
Target specific enzymes: Such as tyrosinase, which catalyzes oxidative reactions.
Comparaison Avec Des Composés Similaires
Rhamnetin-d3 can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Isorhamnetin: A methylated derivative of quercetin with similar pharmacological properties.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in research applications, such as improved stability and enhanced detection in analytical techniques.
Propriétés
Formule moléculaire |
C16H12O7 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3/i1D3 |
Clé InChI |
JGUZGNYPMHHYRK-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


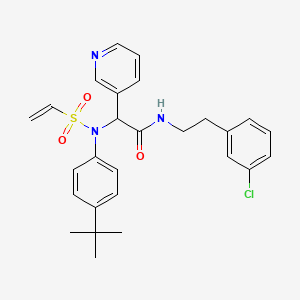
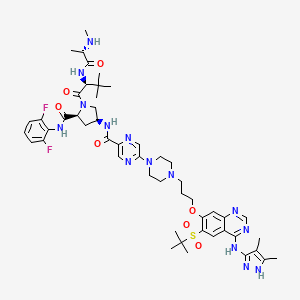


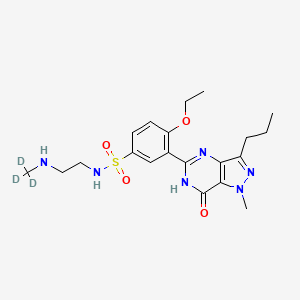
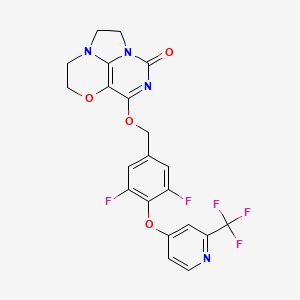
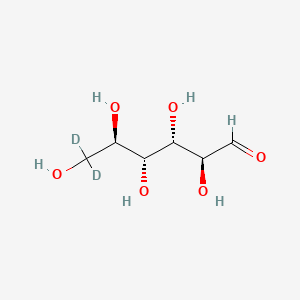
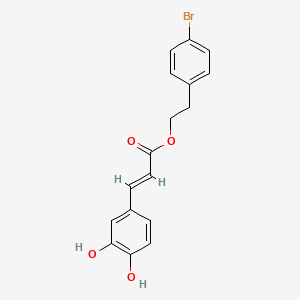

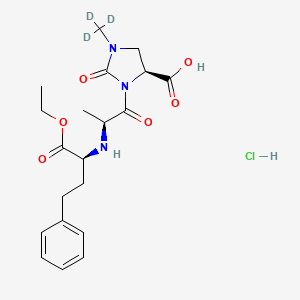
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
